molecular formula C21H19N3O5 B2936359 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-29-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2936359
CAS RN: 898423-29-5
M. Wt: 393.399
InChI Key: IJRSIRHIVPCIQV-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural motif found in various natural and synthetic molecules . This moiety is known to exhibit a broad spectrum of biological activities .

Scientific Research Applications

Antitrypanosomal Activity

Research has shown that derivatives of oxadiazole N-oxide, benzo[1,2-c]1,2,5-oxadiazole N-oxide, and quinoxaline di-N-oxide exhibit in vitro antitrypanosomal activity against Trypanosoma cruzi. These compounds' effectiveness suggests their potential as antichagasic drugs, with activities associated with their ability to undergo facile monoelectronation of the N-oxide moiety. Such findings highlight the role of structural components similar to those in N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in medicinal chemistry, particularly for treating Chagas disease (Cerecetto et al., 1999).

Quinone Oxidoreductase 1 (NQO1) in Carcinogenesis

NQO1 is a flavoprotein involved in the metabolic detoxification of quinones and their derivatives, protecting against quinone-induced oxidative stress and mutagenicity. Research on NQO1-deficient mice has shown increased susceptibility to carcinogenesis induced by benzo[a]pyrene, a compound structurally related to quinones. This emphasizes the importance of enzymes like NQO1 in cellular defense mechanisms against cancer-inducing agents and the potential relevance of studying compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in understanding their interaction with such enzymes (D. J. Long et al., 2000).

Synthesis and Characterization of Quinoxalines

The synthesis and characterization of quinoxalines, including methods such as oxidative cyclization, have been explored for their unique pharmacological applications. Such studies provide a foundation for understanding the chemical behavior and potential applications of structurally similar compounds in drug development and other areas of chemical research (Md. Serajul Haque Faizi et al., 2018).

Benzimidazoles and Quinoxalines Synthesis

The synthesis of benzimidazoles and quinoxalines from aromatic diamines demonstrates the versatility of these compounds in pharmaceutical and chemical industries. Research in this area may offer insights into the potential synthesis pathways and applications of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Toni Hille et al., 2014).

Future Directions

The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-18-6-3-13-9-15(8-12-2-1-7-24(18)19(12)13)23-21(27)20(26)22-14-4-5-16-17(10-14)29-11-28-16/h4-5,8-10H,1-3,6-7,11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSIRHIVPCIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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